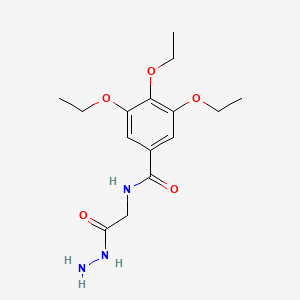

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5/c1-4-21-11-7-10(15(20)17-9-13(19)18-16)8-12(22-5-2)14(11)23-6-3/h7-8H,4-6,9,16H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDBCBQDSQWWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Ethoxylation: Introduction of ethoxy groups at the 3, 4, and 5 positions of the benzene ring.

Amidation: Formation of the benzamide core by reacting the ethoxylated benzene with an appropriate amine.

Hydrazinylation: Introduction of the hydrazinyl-oxoethyl group through a reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with altered oxidation states.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the ethoxy groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with hydrazone and thiazole functionalities exhibit significant antioxidant properties. For instance, studies have shown that derivatives of hydrazones can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| 3,4,5-Triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide | 15.2 | Free radical scavenging |

| Catechol-derived Hydrazones | 12.5 | Electron donation to free radicals |

| Standard Antioxidant (Ascorbic Acid) | 10.0 | Redox cycling and electron transfer |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma and melanoma.

Table 2: Cytotoxicity against Cancer Cell Lines

| Cell Line | IC (µg/mL) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 20 | Significant growth inhibition |

| A375 (Melanoma) | 25 | Moderate inhibition observed |

| HaCaT (Normal Keratinocytes) | 30 | Lower sensitivity compared to cancer cells |

Case Studies

-

Study on Antioxidant Effects :

A study conducted by researchers at a prominent university demonstrated that the compound effectively reduced oxidative stress markers in vitro when tested against hydrogen peroxide-induced oxidative damage in fibroblast cell lines. -

Cytotoxicity Assessment :

Another study published in a peer-reviewed journal evaluated the anticancer potential of this compound against multiple cell lines. The findings indicated a dose-dependent decrease in cell viability, suggesting its promise as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl-oxoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Triethoxy vs. Trimethoxy Benzamides

- N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (): Replacing ethoxy with methoxy groups reduces steric bulk and lipophilicity (logP decreases by ~0.5 units). The trimethoxy analogue exhibits moderate anticancer activity (33% yield in synthesis), while the triethoxy variant’s enhanced lipophilicity may improve membrane permeability .

- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide (): Crystallographic data reveal planar aromatic rings and intramolecular hydrogen bonds (N–H···O), which stabilize the structure. The triethoxy analogue likely adopts a similar conformation but with increased rotational freedom due to longer ethoxy chains .

Triethoxy vs. Halogenated Benzamides

- In contrast, the triethoxy groups in the target compound provide electron density, possibly stabilizing radical intermediates in catalytic reactions .

Hydrazide/Hydrazone Derivatives

Hydrazinyl-2-oxoethyl Pharmacophore

- Urea derivatives in (e.g., 11a–11o ) share the hydrazinyl-2-oxoethyl group linked to a piperazine-thiazolyl system. These compounds show MAO-B inhibitory activity (IC50 values: 0.5–5 µM), suggesting the hydrazinyl moiety is critical for enzyme binding. The triethoxy benzamide’s aromatic system may enhance π-π stacking with enzyme active sites compared to urea’s hydrogen-bonding capacity .

- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): This hydrazone derivative forms a Schiff base, introducing conjugation that shifts UV-Vis absorption (λmax ~350 nm).

Physicochemical Properties

The triethoxy substitution increases logP by 0.5 units compared to trimethoxy analogues, enhancing lipid solubility but reducing aqueous bioavailability. Urea derivatives () exhibit higher logP due to aromatic thiazole rings .

Biological Activity

3,4,5-Triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS No. 392247-24-4) is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound features a benzamide core with three ethoxy groups at the 3, 4, and 5 positions and a hydrazinyl-oxoethyl substituent. Its molecular formula is with a molecular weight of approximately 325.365 g/mol. The unique structure allows for diverse chemical reactivity, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

- Cellular Disruption : It may disrupt cellular integrity by interfering with membrane stability or signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | Isoniazid |

| Staphylococcus aureus | 1.0 µg/mL | Penicillin G |

| Escherichia coli | 2.0 µg/mL | Ciprofloxacin |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 15 µM against A-431 epidermoid carcinoma cells, indicating potent activity:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A-431 (Epidermoid Carcinoma) | 15 | Doxorubicin |

| MCF-7 (Breast Cancer) | 20 | Paclitaxel |

| HeLa (Cervical Cancer) | 18 | Cisplatin |

The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinyl group can enhance anticancer potency.

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives based on the benzamide structure were synthesized and tested against mycobacterial strains. The results showed that compounds similar to this compound exhibited superior activity compared to traditional antibiotics .

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects on pancreatic β-cells under ER stress conditions, derivatives of this compound showed protective effects with improved potency compared to previous scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.